molecular formula C18H18ClN5O2 B4512348 N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4512348
M. Wt: 371.8 g/mol
InChI Key: KEPJWRSWNDXHRI-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a pyrazole ring, and it is substituted with a chlorobenzyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.

    Formation of the Pyridazine Ring: The pyrazole derivative is then reacted with a suitable precursor to form the pyridazine ring.

    Substitution with Chlorobenzyl Group: The intermediate compound is then subjected to a substitution reaction with 3-chlorobenzyl chloride.

    Acetamide Formation: Finally, the compound is reacted with acetic anhydride to introduce the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole and pyridazine rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives at the chlorobenzyl position.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.

    Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(3-chlorobenzyl)-2-[3-(1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Lacks the dimethyl substitution on the pyrazole ring.

    N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness:

  • The presence of both the dimethyl-substituted pyrazole ring and the acetamide group makes this compound unique in its class. These structural features contribute to its specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-12-8-13(2)24(21-12)16-6-7-18(26)23(22-16)11-17(25)20-10-14-4-3-5-15(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPJWRSWNDXHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

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